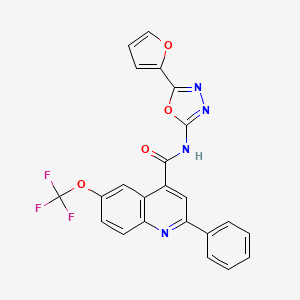
Quinoline carboxamide derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline carboxamide derivative 3 is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline carboxamide derivative 3 typically involves the Vilsmeier-Haack reaction, which produces 2-chloro-3-carbaldehyde quinolines from acetanilides . This is followed by the oxidation of the 3-carbaldehyde to the carboxylic acid and subsequent coupling with various anilines to form the carboxamide . Another method involves the use of copper salt-D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production of quinoline carboxamide derivatives often employs large-scale synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods are well-established and allow for the efficient production of quinoline derivatives with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Quinoline carboxamide derivative 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include 1-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and tetraalkylthiuram disulfides . These reagents facilitate the formation of the carboxamide group and other functional modifications.
Major Products Formed
The major products formed from the reactions of this compound include various substituted quinoline derivatives with enhanced biological activity . These products are often tested for their potential therapeutic applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinoline carboxamide derivative 3 involves its interaction with specific molecular targets and pathways. For example, as a CETP inhibitor, the compound binds to the CETP protein, preventing it from transferring cholesteryl esters between lipoproteins . This results in increased levels of high-density lipoprotein (HDL) cholesterol and decreased levels of low-density lipoprotein (LDL) cholesterol, providing a potential therapeutic benefit for cardiovascular diseases . Additionally, as an ATM kinase inhibitor, the compound interferes with the DNA damage response pathway, leading to increased sensitivity of cancer cells to radiation and chemotherapy .
Comparison with Similar Compounds
Quinoline carboxamide derivative 3 can be compared with other similar compounds, such as:
Laquinimod: A quinoline-3-carboxamide derivative with promising results in the treatment of autoimmune diseases.
Paquinimod: Another quinoline-3-carboxamide derivative with potential therapeutic applications in autoimmune diseases.
Tasquinimod: A quinoline-3-carboxamide derivative primarily considered as an anti-cancer drug.
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic applications. This compound is unique in its dual role as a CETP inhibitor and ATM kinase inhibitor, making it a valuable compound for both cardiovascular and cancer research .
Properties
Molecular Formula |
C23H13F3N4O4 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H13F3N4O4/c24-23(25,26)34-14-8-9-17-15(11-14)16(12-18(27-17)13-5-2-1-3-6-13)20(31)28-22-30-29-21(33-22)19-7-4-10-32-19/h1-12H,(H,28,30,31) |
InChI Key |
OGCHQJNHUGTSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


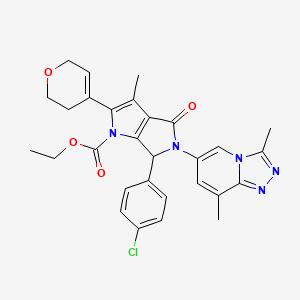
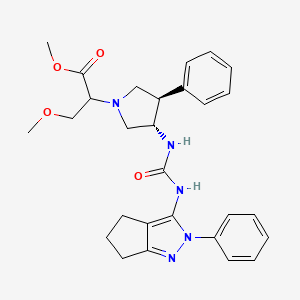
![Pyrrolo[2,3-d]pyrimidine derivative 21](/img/structure/B10836170.png)
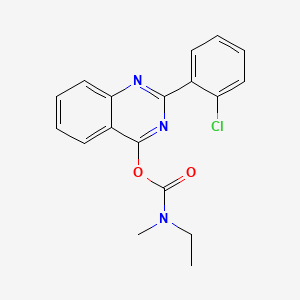
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
![Pyrrolo[2,3-d]pyrimidine derivative 28](/img/structure/B10836177.png)
![N-[2-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B10836179.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea](/img/structure/B10836180.png)
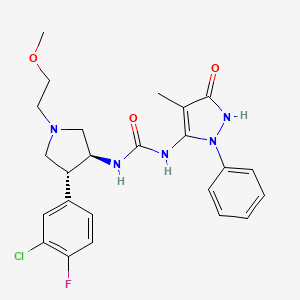
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)
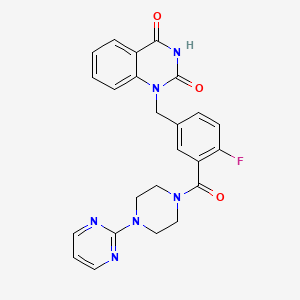
![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)
![[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B10836210.png)
